molecular formula C28H24Cl2FN7O2S B12377461 Egfr-IN-103

Egfr-IN-103

Cat. No.: B12377461
M. Wt: 612.5 g/mol
InChI Key: GETZDLDQXLFTNH-SIHBAMTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egfr-IN-103 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a tyrosine kinase receptor involved in the regulation of cellular proliferation, differentiation, and survival. This compound has shown significant potential in the treatment of various cancers by targeting and inhibiting the activity of EGFR, thereby preventing the growth and spread of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-103 involves multiple steps, including the reaction of specific aniline derivatives with other chemical reagents under controlled conditions. One common synthetic route involves the Dimroth rearrangement, followed by deprotection and reductive amination steps . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as formaldehyde .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-103 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Formaldehyde: Used in reductive amination reactions.

    Hydrogen peroxide: Used in oxidation reactions.

    Sodium borohydride: Used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reductive amination of this compound with formaldehyde results in the formation of vandetanib, a known EGFR inhibitor .

Scientific Research Applications

Egfr-IN-103 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr-IN-103 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the autophosphorylation of EGFR, which is a critical step in the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively hampers the growth and spread of cancer cells .

Comparison with Similar Compounds

Egfr-IN-103 is unique compared to other EGFR inhibitors due to its specific binding affinity and potency. Similar compounds include:

This compound stands out due to its high specificity and effectiveness in targeting EGFR, making it a promising candidate for further research and development in cancer therapy.

Properties

Molecular Formula

C28H24Cl2FN7O2S

Molecular Weight

612.5 g/mol

IUPAC Name

2-[4,7-dichloro-6-(4-morpholin-4-ylphenyl)indazol-2-yl]-2-[(6R)-6-fluoro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C28H24Cl2FN7O2S/c29-21-12-19(16-1-3-18(4-2-16)36-6-8-40-9-7-36)23(30)24-20(21)14-38(35-24)26(27(39)34-28-32-5-10-41-28)25-22-11-17(31)13-37(22)15-33-25/h1-5,10,12,14-15,17,26H,6-9,11,13H2,(H,32,34,39)/t17-,26?/m1/s1

InChI Key

GETZDLDQXLFTNH-SIHBAMTISA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)C3=C(C4=NN(C=C4C(=C3)Cl)C(C5=C6C[C@H](CN6C=N5)F)C(=O)NC7=NC=CS7)Cl

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=C(C4=NN(C=C4C(=C3)Cl)C(C5=C6CC(CN6C=N5)F)C(=O)NC7=NC=CS7)Cl

Origin of Product

United States

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